Concanamycin F
Overview
Description
Concanamycin F is a macrolide antibiotic belonging to the plecomacrolide class. It is known for its potent inhibitory effects on vacuolar H±ATPase, an enzyme responsible for acidifying intracellular compartments in eukaryotic cells . This compound has garnered significant interest due to its unique structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Concanamycin F involves a highly stereoselective and convergent approach. The synthesis typically includes the construction and coupling of its 18-membered tetraenic lactone and β-hydroxyl hemiacetal side chain subunits . Key steps in the synthesis include:
Intermolecular Stille Coupling: This reaction involves the coupling of C5−C13 vinyl iodide and C14−C19 vinyl stannane to form the C1−C19 18-membered lactone aldehyde.
Macrolactonization: The formation of the macrolide ring through the cyclization of the lactone.
Aldol Coupling: The highly stereoselective aldol coupling of the lactone aldehyde with the C20−C28 ethyl ketone, followed by desilylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes involved. The synthesis is typically carried out in research laboratories under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Concanamycin F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the macrolide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Concanamycin F has a wide range of scientific research applications, including:
Mechanism of Action
Concanamycin F exerts its effects by specifically inhibiting vacuolar H±ATPase. This enzyme is responsible for the acidification of intracellular compartments, which is crucial for various cellular processes . By inhibiting this enzyme, this compound disrupts the acidification process, leading to altered cellular functions and, in some cases, cell death .
Comparison with Similar Compounds
Similar Compounds
Bafilomycin A1: Another macrolide antibiotic that inhibits vacuolar H±ATPase.
Concanamycin A: A closely related compound with similar inhibitory effects on vacuolar H±ATPase.
Concanamycin H: A newly discovered macrolide with similar biological activities.
Uniqueness
Concanamycin F is unique due to its specific structure and the highly stereoselective synthetic routes required for its production. Its potent inhibitory effects on vacuolar H±ATPase make it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3E,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20+/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXLMPHTZVKJN-STTJUCNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869013 | |
Record name | Concanamycin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144539-92-4 | |
Record name | Concanamycin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144539924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Concanamycin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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